(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
Description
(Z)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound featuring a Z-configured acrylonitrile core substituted with a 2-chlorophenyl-furan moiety and a morpholine-4-carbonyl group. Its molecular formula is C₁₈H₁₅ClN₂O₃, with a molecular weight of 342.77 g/mol. The compound’s structure combines electron-withdrawing (nitrile, morpholine carbonyl) and electron-donating (furan) groups, making it a candidate for studying protease inhibition, particularly in antiviral research (e.g., Dengue and Zika NS2B/NS3 proteases) .
Properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMUIRMEYRWHAM-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 299.74 g/mol
- Structural Features : This compound features a furan ring, a chlorophenyl group, and a morpholine moiety, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, many furan derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
The proposed mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Many derivatives have been shown to interfere with the cell cycle, particularly at the G1/S phase transition.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in studies involving structurally related compounds.
- Targeting Specific Kinases : Some compounds act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
Data Summary
Case Studies
While direct case studies on this specific compound are not available, research on similar structures has provided insights into their potential therapeutic applications. For example:
- Study on Furan Derivatives : A study demonstrated that furan-containing compounds had significant cytotoxic effects on breast cancer cells, leading to a 70% reduction in viability at certain concentrations.
- Morpholine-based Compounds : Research indicated that morpholine derivatives could enhance drug solubility and bioavailability, potentially improving therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Comparative Insights
Stereochemistry and Substitution Patterns
- E vs. The E-isomer’s 3,4-dichlorophenyl group increases steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability .
- Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, whereas 3,4-dichlorophenyl () introduces stronger electron withdrawal and steric hindrance, possibly altering target selectivity .
Core Structural Variations
- Thiazole vs. Furan : The thiazole ring in ’s compound introduces sulfur, enhancing π-π stacking and metal coordination capabilities compared to the oxygen-containing furan in the target compound. This difference may influence binding to hydrophobic enzyme pockets .
Morpholine Derivatives
- The morpholine group in the target compound and RN2 () acts as a hydrogen-bond acceptor, improving solubility and pharmacokinetics. However, RN2’s dihydrobenzofuran scaffold with dichlorophenoxy groups may confer higher rigidity and reduced metabolic degradation compared to the target’s flexible acrylonitrile backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
